tert-Amyl methyl ether

説明

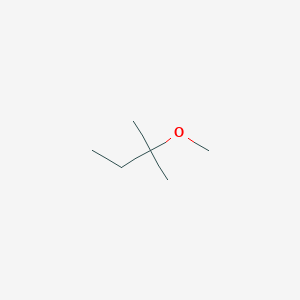

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZJRWJGKQPSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024521 | |

| Record name | tert-Amyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Butane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

86.3 °C, 187 °F | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-7 °C (19 °F) - closed cup, -11 °C, 19.4 °F | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very soluble ethyl ether, ethanol, In water, 1.07X10+4 mg/L at 20 °C | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7660 g/cu cm at 25 °C, Relative density (water = 1): 0.77 | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.6, 0.77 | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

75.2 [mmHg], 75.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9, 75.21 mmHg | |

| Record name | tert-Amyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

994-05-8 | |

| Record name | tert-Amyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Amyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94525J1AP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tert-amyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-80 °C, -112 °F | |

| Record name | 2-METHOXY-2-METHYLBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-AMYL METHYL ETHER (TAME) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1015 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Amyl Methyl Ether (TAME): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for tert-Amyl methyl ether (TAME). TAME, a significant fuel oxygenate, is also finding applications as a solvent in organic synthesis. This document is intended to be a core resource for professionals requiring detailed technical information on this compound.

Chemical Structure and Identification

This compound, systematically named 2-methoxy-2-methylbutane, is a tertiary ether. The central carbon atom is bonded to a methoxy (B1213986) group, two methyl groups, and an ethyl group.

Molecular Structure:

| Identifier | Value |

| IUPAC Name | 2-methoxy-2-methylbutane |

| Synonyms | TAME, Methyl tert-pentyl ether, 2-Methyl-2-methoxybutane |

| CAS Number | 994-05-8 |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [1][2] |

| InChI Key | HVZJRWJGKQPSFL-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)OC |

Physicochemical Properties

The following table summarizes the key physicochemical properties of TAME.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Odor | Ethereal | [4] |

| Density | 0.7660 g/cm³ at 25 °C | [2] |

| Boiling Point | 86.3 °C | [1][2] |

| Melting Point | -80 °C | [2] |

| Flash Point | -7 °C (closed cup) | [2] |

| Autoignition Temperature | 430 °C | |

| Solubility in Water | 1.15 g / 100 g solution at 20 °C | [1] |

| Vapor Pressure | 75 mmHg at 25 °C | [1] |

| Refractive Index (n_D^20) | 1.3885 | [1] |

| Octane (B31449) Rating (Blending) | RON: ~112, MON: ~100 | [4] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Signals expected for methyl, ethyl, and methoxy protons. |

| ¹³C NMR | Distinct signals for the five unique carbon atoms. |

| FT-IR | Characteristic C-O stretching vibrations for an ether. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Note: Detailed spectral data with peak assignments can be found in various chemical databases.

Experimental Protocols

Synthesis of this compound

TAME is typically synthesized via the acid-catalyzed etherification of isoamylenes (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with methanol (B129727). Strong acid ion-exchange resins are commonly employed as heterogeneous catalysts.

Reaction Scheme:

Materials:

-

2-methyl-2-butene (or a mixture of 2-methyl-1-butene and 2-methyl-2-butene)

-

Methanol (anhydrous)

-

Strong acid ion-exchange resin (e.g., Amberlyst 15)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Activate the ion-exchange resin by washing it with methanol and drying it under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-2-butene and a slight molar excess of methanol.

-

Catalysis: Add the activated ion-exchange resin to the reaction mixture (typically 5-10% by weight of the limiting reactant).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature and filter to remove the catalyst.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and deionized water to remove any acidic impurities and excess methanol.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Decant the dried solution and remove the solvent (unreacted starting materials) using a rotary evaporator. The crude TAME can be further purified by fractional distillation.

Purification by Fractional Distillation

Due to the relatively close boiling points of TAME and its potential impurities, fractional distillation is recommended for achieving high purity.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude TAME in the distillation flask with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of TAME (approximately 86 °C at atmospheric pressure).

-

Monitor the temperature at the distillation head; a stable temperature during collection indicates a pure fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of TAME.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Scan mode for identification, and selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

-

Dilute the TAME sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and analysis of TAME.

Safety and Handling

TAME is a flammable liquid and should be handled with appropriate safety precautions.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5]

Applications

The primary application of TAME is as a fuel oxygenate to increase the octane rating of gasoline and to promote more complete combustion, thereby reducing harmful emissions.[4] It is also being explored as a more environmentally benign solvent for various organic reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O | CID 61247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN102408316B - A kind of method for preparing methyl tert-amyl ether - Google Patents [patents.google.com]

Synthesis of tert-Amyl Methyl Ether (TAME) from Isoamylenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Amyl Methyl Ether (TAME), a significant fuel oxygenate, from isoamylenes. The document details the underlying reaction mechanisms, experimental protocols, and process parameters, presenting quantitative data in accessible formats and illustrating key pathways and workflows through diagrams.

Introduction

This compound (TAME) is a valuable gasoline additive that enhances the octane (B31449) number and promotes cleaner combustion, thereby reducing harmful emissions.[1] It is produced through the acid-catalyzed etherification of isoamylenes (also known as isopentenes) with methanol (B129727).[2][3] The primary reactive isoamylenes are 2-methyl-1-butene (B49056) (2M1B) and 2-methyl-2-butene (B146552) (2M2B).[2] This guide delves into the core technical aspects of TAME synthesis, providing a resource for researchers and professionals in the fields of chemistry and drug development who may utilize similar etherification reactions.

Reaction Mechanism and Kinetics

The synthesis of TAME from isoamylenes and methanol is a liquid-phase process that involves three primary reversible reactions occurring simultaneously: the etherification of 2-methyl-1-butene, the etherification of 2-methyl-2-butene, and the isomerization of 2-methyl-1-butene to the more stable 2-methyl-2-butene.[2][3] These reactions are catalyzed by a strong acid catalyst, most commonly a sulfonic acid ion-exchange resin such as Amberlyst-15.[3]

The reaction pathway can be visualized as follows:

The kinetics of these reactions are influenced by several factors, including temperature, pressure, catalyst concentration, and the molar ratio of methanol to isoamylenes. The etherification reactions are exothermic and equilibrium-limited.[4]

Quantitative Data on TAME Synthesis

The efficiency of TAME synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Methanol to Isoamylene Molar Ratio on Reaction Rate

| Methanol/Isoamylene Molar Ratio | Temperature (°C) | Initial Etherification Rate (relative) | Initial Isomerization Rate (relative) | Catalyst |

| 1.0 - 1.2 | 60 - 65 | High | Moderate | Strong cation-exchange resin |

| 1.3 | 60 | - | - | Macroporous sulfonic acid ion exchange resin |

| 1.1 - 1.5 | 70 - 100 | - | - | 1-methyl-3-n-butyl imidazole (B134444) fluoroborate ionic liquid |

Note: Higher conversion of isoamylenes is generally observed with a slight excess of methanol.[3][5]

Table 2: Influence of Temperature on Isoamylene Conversion

| Temperature (°C) | Isoamylene Conversion (%) | Catalyst | Reactor Type |

| 50 - 80 | - | Strong cation-exchange resin | Tubular Reactor |

| 60 | 69.86 (highest) | Strong cation-exchange resin | Tubular Reactor |

| 60 - 65 | Optimal | Strong cation-exchange resin | - |

| 70 - 100 | >70 (per pass) | 1-methyl-3-n-butyl imidazole fluoroborate ionic liquid | Reaction Rectifying Tower |

Note: While higher temperatures increase the initial reaction rate, they can be limited by thermodynamic equilibrium at temperatures above 60°C.[3]

Table 3: Common Catalysts and Operating Conditions

| Catalyst | Temperature Range (°C) | Pressure (MPa) | Key Findings |

| Amberlyst-15 | 30 - 70 | 0.7 - 1.0 | Effective and commonly used acidic ion-exchange resin. |

| D005II macroporous cation ion-exchange resin | 50 - 80 | 1.0 | Good catalytic activity for etherification and isomerization.[6] |

| Sulfonic acid ion exchange resin | 30 - 70 | - | Widely used for TAME synthesis.[2][3] |

| 1-methyl-3-n-butyl imidazole fluoroborate ionic liquid | 70 - 100 | 0.5 - 0.8 | Allows for high per-pass conversion and easy separation.[5] |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of TAME in a laboratory-scale batch reactor, synthesized from methodologies described in the literature.

Materials and Equipment

-

Reactants: Methanol (analytical grade), 2-methyl-1-butene, and 2-methyl-2-butene (or a mixture of isoamylenes).

-

Catalyst: Amberlyst-15 ion-exchange resin.

-

Apparatus: A magnetically stirred batch reactor equipped with a heating mantle, temperature controller, pressure gauge, and sampling port. A gas chromatograph (GC) for product analysis.

Catalyst Pre-treatment

-

Wash the Amberlyst-15 resin with deionized water to remove any impurities.

-

Dry the resin in an oven at 100-110°C for at least 4 hours to remove moisture.

-

Store the dried catalyst in a desiccator until use.

Experimental Procedure

-

Charge a known amount of the dried Amberlyst-15 catalyst into the batch reactor.

-

Add a specific volume of methanol to the reactor.

-

Seal the reactor and begin stirring.

-

Heat the reactor to the desired reaction temperature (e.g., 60°C).

-

Once the temperature is stable, inject a known volume of the isoamylene reactant(s) into the reactor to initiate the reaction. The molar ratio of methanol to isoamylenes should be carefully controlled (e.g., 1.2:1).

-

Maintain the reaction at the set temperature and pressure (e.g., 1 MPa to ensure a liquid phase) for the desired duration.

-

Withdraw samples periodically through the sampling port for analysis.

-

Quench the reaction in the samples immediately by cooling to stop further reaction.

Product Analysis

-

Analyze the composition of the reaction mixture using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column).

-

Identify and quantify the amounts of reactants (methanol, 2M1B, 2M2B) and the product (TAME).

-

Calculate the conversion of isoamylenes and the selectivity towards TAME at different time points.

Experimental Workflow and Process Logic

The logical flow of a typical TAME synthesis experiment can be represented as follows:

Conclusion

The synthesis of this compound from isoamylenes and methanol is a well-established and industrially significant process. The use of acidic ion-exchange resins as catalysts provides an efficient route to this valuable fuel additive. Understanding the interplay of reaction kinetics, thermodynamics, and process parameters is crucial for optimizing the yield and selectivity of TAME. This guide provides a foundational understanding and practical insights for researchers and professionals working on or interested in this important etherification reaction. Further research may focus on the development of novel catalytic systems with enhanced activity and stability, as well as the optimization of reactor design for improved process efficiency.

References

An In-depth Technical Guide to the Physical Properties of tert-Amyl Methyl Ether (TAME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-amyl methyl ether (TAME), systematically known as 2-methoxy-2-methylbutane, is a volatile organic compound with the chemical formula C6H14O.[1] Primarily utilized as a fuel oxygenate to enhance octane (B31449) ratings and reduce harmful emissions, TAME is also gaining traction as a more environmentally benign solvent alternative in organic synthesis.[1] Its favorable properties, including a high boiling point and low freezing point, allow for a broad range of reaction temperatures.[1] This guide provides a comprehensive overview of the core physical properties of TAME, detailed experimental protocols for their determination, and a summary of its metabolic fate.

Core Physical and Chemical Properties

The physical characteristics of TAME are crucial for its application and handling. A summary of these properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [2][3] |

| Molar Mass | 102.177 g·mol−1 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Ethereous | [1] |

| Melting Point | -80 °C (-112 °F; 193 K) | [1] |

| Boiling Point | 86.3 °C (187.3 °F; 359.4 K) | [1] |

| Flash Point | -11 °C (12 °F; 262 K) | [1] |

| Autoignition Temperature | 430 °C (806 °F; 703 K) | [1] |

Density and Refractive Index

| Property | Value | Temperature (°C) | Source(s) |

| Density | 0.76–0.78 g/mL | 25 | |

| 0.77 g/cm³ | 15 | [4] | |

| 0.7750 g/cm³ | 15 | [3] | |

| 0.7703 g/cm³ | 20 | [3] | |

| 0.7656 g/cm³ | 25 | [3] | |

| 0.7607 g/cm³ | 30 | [3] | |

| Refractive Index (nD) | 1.3896 | 20 | [1] |

| 1.3885 | 20 | [3] |

Vapor Pressure and Solubility

| Property | Value | Temperature (°C) | Source(s) |

| Vapor Pressure | 75.21 mmHg | 25 | [2] |

| 9100 Pa | 25 | [4] | |

| Solubility in Water | 10.71 g/L | 20 | [1] |

| 10.4 g/L | 20 | [4] | |

| 1.15 g/100g soln | 20 | [3] |

Viscosity and Surface Tension

| Property | Value | Temperature (°C) | Source(s) |

| Kinematic Viscosity | 0.6 mm²/s | 20.5 | [4] |

| Surface Tension | 71.3 mN/m | 23.5 | [4] |

Experimental Protocols

The determination of the physical properties of chemical substances like TAME is guided by internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are summaries of the general experimental methodologies applicable to determining the key physical properties of TAME.

Density Determination (OECD 109)

The density of a liquid can be determined by several methods, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[5][6][7][8][9]

-

Oscillating Densimeter: This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The apparatus is calibrated with two substances of known density. This method is suitable for liquids with a dynamic viscosity below 5 Pa·s.[7]

-

Pycnometer: The density is calculated from the mass of the liquid within a calibrated volume (the pycnometer). The dynamic viscosity of the liquid should not exceed 500 Pa·s for this method.[10]

Viscosity Measurement (OECD 114)

For Newtonian liquids like TAME, viscosity can be measured using several techniques, including capillary viscometers and rotational viscometers.[11][12][13][14][15]

-

Capillary Viscometer (e.g., Ostwald type): This method involves measuring the time it takes for a fixed volume of the liquid to flow through a calibrated capillary tube under the influence of gravity. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid. Determinations are typically made at a controlled temperature, for example, 20°C and 40°C.[12][13]

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods are available for its determination:[16][17][18]

-

Ebulliometer Method: This method involves measuring the temperature of the boiling liquid directly with a sensitive temperature sensor.

-

Dynamic Method: The pressure in the apparatus is gradually lowered, and the temperature at which the liquid begins to boil is recorded at various pressures. The boiling point at standard pressure can then be determined by interpolation.

-

Distillation Method: The temperature of the vapor during distillation is measured. For a pure substance, this temperature remains constant.

Vapor Pressure Measurement (OECD 104)

Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase, can be measured by various methods depending on the pressure range.[19][20][21][22]

-

Static Method: The substance is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated, and the pressure at thermal equilibrium is measured.

-

Dynamic Method (Cottrell's Method): The boiling point of the liquid is measured at different pressures.

-

Isoteniscope Method: This is a static method where the pressure of the sample is balanced against a known external pressure.

Surface Tension Determination (OECD 115)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It can be measured by methods that determine the force required to overcome this tension.[23][24]

-

Ring Tensiometer (du Noüy Ring Method): This method measures the force required to detach a platinum ring from the surface of the liquid.

-

Plate Method (Wilhelmy Plate Method): This method measures the force acting on a vertically suspended plate that is in contact with the liquid.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[25][26]

-

Closed-Cup Methods (e.g., Pensky-Martens): The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space to determine the temperature at which a flash occurs.

Metabolic Pathway and Experimental Workflow

Biotransformation of TAME

In both rats and humans, TAME is metabolized and its metabolites are primarily excreted in the urine.[2][27] The initial step in its metabolism is the O-demethylation to form tert-amyl alcohol (TAA). TAA is then further oxidized or conjugated. The major urinary metabolites identified are 2-methyl-2,3-butanediol, 2-hydroxy-2-methylbutyric acid, and 3-hydroxy-3-methylbutyric acid.[27][28][29]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O | CID 61247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. carlroth.com [carlroth.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 22. consilab.de [consilab.de]

- 23. oecd.org [oecd.org]

- 24. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]

- 25. precisionlubrication.com [precisionlubrication.com]

- 26. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 27. Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Navigating the Environmental Profile of tert-Amyl Methyl Ether (TAME): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Tert-Amyl Methyl Ether (TAME), a gasoline additive, presents a complex environmental profile. While exhibiting low potential for bioaccumulation and low to moderate toxicity to aquatic organisms, its resistance to ready biodegradation and potential for groundwater contamination necessitate a thorough understanding of its environmental fate and behavior. This technical guide provides an in-depth analysis of TAME's environmental impact, focusing on its biodegradability, aquatic toxicity, and soil mobility. Detailed experimental protocols for assessing these parameters are provided, alongside visualizations of key environmental pathways and assessment workflows to support robust research and risk evaluation.

Physicochemical Properties and Environmental Distribution

TAME is a volatile, colorless liquid with a characteristic sweetish odor. Its physicochemical properties play a crucial role in its environmental distribution. With a moderate water solubility and a vapor pressure of 75.2 mm Hg at 25°C, TAME is expected to exist primarily as a vapor in the atmosphere if released to air. In aquatic environments, its low octanol-water partition coefficient (log Kow) of 1.55 to 1.92 suggests a low potential for bioaccumulation in aquatic organisms.[1] When released to soil, TAME is expected to have very high to moderate mobility.

Table 1: Physicochemical and Environmental Fate Properties of TAME

| Property | Value | Reference |

| Molecular Formula | C6H14O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Water Solubility | 2640 mg/L at 25°C | [3] |

| Vapor Pressure | 75.2 mm Hg at 25°C | [1] |

| Henry's Law Constant | 1.32 x 10⁻³ atm-m³/mol | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 1.55 - 1.92 | [1][3] |

| log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 1.36 - 2.2 | [1][3] |

| Bioconcentration Factor (BCF) | 5 (estimated) | [1][3] |

| Atmospheric Half-Life (reaction with OH radicals) | ~3 days (estimated) | [1][2] |

Biodegradability

TAME is not considered to be readily biodegradable.[1][4] Studies utilizing standardized tests, such as the OECD 301D Closed Bottle Test, have shown that TAME does not meet the criteria for ready biodegradability, which requires achieving at least 60% degradation within a 28-day period.[1] However, under specific conditions and with acclimatized microbial populations, inherent biodegradability has been observed.[2]

Propane-oxidizing bacteria have demonstrated the ability to degrade TAME. The initial step in the aerobic biodegradation of TAME by these microorganisms involves the oxidation of the methyl ether group, leading to the formation of tert-amyl alcohol (TAA) as the primary metabolite.[5][6][7][8]

Aquatic Ecotoxicity

TAME exhibits low to moderate acute toxicity to aquatic organisms. Standardized ecotoxicity tests are crucial for determining the potential impact of TAME on aquatic ecosystems.

Table 2: Aquatic Ecotoxicity of TAME

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Daphnia sp. | EC50 (Immobilization) | 14 | 48 hours | [3] |

| Green algae (Pseudokirchneriella subcapitata) | EC50 (Population abundance) | >100 | 72 hours | [1] |

Soil Mobility and Adsorption

The mobility of TAME in soil is governed by its adsorption and desorption characteristics. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict its movement through the soil profile. With a log Koc ranging from 1.36 to 2.2, TAME is expected to have very high to moderate mobility in soil.[1][3] This indicates a potential for TAME to leach from contaminated soil and reach groundwater.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and this compound by propane-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and this compound by propane-oxidizing bacteria. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Spectroscopic Profile of tert-Amyl Methyl Ether (TAME): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-amyl methyl ether (TAME), a compound of interest in various chemical and pharmaceutical applications. The following sections present in-depth nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound (2-methoxy-2-methylbutane) is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, which are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of TAME exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -OCH₃ | 3.11 | Singlet | 3H | |

| -CH₂- | 1.46 | Quartet | 2H | 7.5 |

| gem-di-CH₃ | 1.09 | Singlet | 6H | |

| -CH₂-CH₃ | 0.87 | Triplet | 3H | 7.5 |

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry" by Babij, N. R., et al.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of TAME shows five signals, corresponding to the five distinct carbon environments. Chemical shifts (δ) are reported in ppm relative to TMS.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C -O (quaternary) | 73.4 |

| -OC H₃ | 49.3 |

| -C H₂- | 34.5 |

| gem-di-C H₃ | 25.9 |

| -CH₂-C H₃ | 8.6 |

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry" by Babij, N. R., et al.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of TAME displays characteristic absorption bands for C-H and C-O stretching vibrations, consistent with its ether functionality.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2970 - 2850 | C-H Stretch | Alkane |

| 2815 | C-H Stretch | Methoxy (-OCH₃) |

| 1465 | C-H Bend | Alkane |

| 1380, 1365 | C-H Bend (gem-dimethyl) | Alkane |

| 1150 - 1085 | C-O Stretch | Aliphatic Ether |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of TAME results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 73 | High | [M - C₂H₅]⁺ (Base Peak) |

| 59 | Moderate | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (TAME), high purity

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

Pipettes and glassware

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 5-10 mg of TAME into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

-

This compound (TAME), high purity

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Acetone or other suitable solvent for cleaning

-

Lint-free tissues

Instrumentation:

-

FTIR spectrometer (e.g., with an attenuated total reflectance (ATR) accessory)

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean with a solvent-moistened tissue and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of TAME onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (TAME), high purity

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane) for dilution, if necessary

Instrumentation:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Procedure (using GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of TAME in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 40°C, ramp to 150°C).

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 35-200

-

Source temperature: 230°C

-

Quadrupole temperature: 150°C

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting TAME will enter the mass spectrometer.

-

The mass spectrometer will acquire spectra across the chromatographic peak corresponding to TAME.

-

-

Data Processing:

-

Identify the mass spectrum corresponding to the TAME peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Determine the relative intensities of the peaks.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

Caption: Correlation of spectroscopic techniques for the structural elucidation of TAME.

Caption: General experimental workflow for spectroscopic analysis of a liquid compound.

References

Thermodynamic Properties of Tert-Amyl Methyl Ether (TAME) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-amyl methyl ether (TAME) is a key fuel oxygenate that enhances the octane (B31449) rating of gasoline and promotes more complete combustion, thereby reducing harmful emissions.[1] Its synthesis, primarily through the etherification of isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) with methanol (B129727), is a process of significant industrial interest. A thorough understanding of the thermodynamic properties governing this synthesis is crucial for optimizing reaction conditions, improving process efficiency, and ensuring safe and economical production. This technical guide provides a comprehensive overview of the core thermodynamic principles of TAME synthesis, including detailed data, experimental methodologies, and visual representations of the key processes.

Core Thermodynamic Data

The synthesis of TAME involves a set of reversible reactions: the etherification of two isoamylene isomers with methanol and the isomerization between the isoamylenes themselves. The primary reactions are:

-

2-Methyl-1-butene (2M1B) + Methanol (MeOH) ⇌ TAME

-

2-Methyl-2-butene (2M2B) + Methanol (MeOH) ⇌ TAME

-

2-Methyl-1-butene (2M1B) ⇌ 2-Methyl-2-butene (2M2B)

The thermodynamic feasibility and equilibrium position of these reactions are dictated by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The standard thermodynamic properties of the key components are summarized in the tables below. It is important to note that values can vary slightly between different sources due to experimental conditions and calculation methods.

Table 1: Standard Thermodynamic Properties of Reactants and Product (at 298.15 K and 1 atm)

| Compound | Chemical Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Methanol | CH3OH | Liquid | -239.2[2] | -166.27[3] | 126.8[4] |

| 2-Methyl-1-butene | C5H10 | Liquid | -61.0 | 56.5 | 254.0[5] |

| 2-Methyl-2-butene | C5H10 | Liquid | -68.1 | 51.5 | 239.3 |

| This compound (TAME) | C6H14O | Liquid | -313.6 | -113.8[6] | 334.7 |

Note: Values for 2-Methyl-1-butene, 2-Methyl-2-butene, and TAME are compiled from various sources and may represent an average or a selected value from the literature. Discrepancies exist, particularly for the Gibbs free energy of TAME, with some studies suggesting values around -109.6 kJ/mol in the gas phase.[6]

Table 2: Reaction Thermodynamics for TAME Synthesis (Liquid Phase)

| Reaction | ΔHrxn° (kJ/mol) | ΔGrxn° (kJ/mol) | ΔSrxn° (J/mol·K) |

| 2M1B + MeOH → TAME | -33.4 | -4.5 | -97.0 |

| 2M2B + MeOH → TAME | -26.3 | -1.7 | -82.6 |

| 2M1B → 2M2B | 7.1 | -5.0 | 40.6 |

Note: These values are calculated based on the data in Table 1 and represent the standard state changes for the reactions.

Experimental Protocols

The determination of the thermodynamic properties of TAME synthesis involves a combination of experimental measurements and theoretical calculations. The following sections detail the methodologies for key experiments.

Equilibrium Constant Determination in a Stirred Batch Reactor

This protocol outlines the steps to determine the equilibrium constants for the TAME synthesis reactions.

a. Catalyst Preparation (Amberlyst-15):

-

The Amberlyst-15 ion-exchange resin, a sulfonated styrene-divinylbenzene copolymer, is washed with deionized water to remove any impurities.[4]

-

The washed resin is then dried in a vacuum oven at a temperature of 368 K overnight to remove moisture.[4]

-

The dried catalyst is stored in a desiccator until use to prevent rehydration.

b. Experimental Setup:

-

A high-pressure, stirred batch reactor (typically 100-500 mL capacity) equipped with a temperature controller, pressure gauge, and sampling port is used.[7] The reactor should be made of a material inert to the reactants and products, such as stainless steel.

-

A magnetic stirrer or a mechanical agitator ensures proper mixing of the reactants and catalyst.[7]

-

The reactor is placed in a heating mantle or an oil bath to maintain a constant reaction temperature.

c. Experimental Procedure:

-

A known amount of the pre-treated Amberlyst-15 catalyst is loaded into the reactor.

-

Known initial molar quantities of methanol and the specific isoamylene isomer (2M1B or 2M2B) are charged into the reactor. The molar ratio of reactants can be varied to study its effect on equilibrium.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

The stirrer is started, and the reactor is heated to the desired reaction temperature (typically in the range of 313-353 K).[6]

-

The reaction is allowed to proceed for a sufficient amount of time to reach equilibrium. This time is determined from preliminary kinetic studies.

-

Liquid samples are withdrawn periodically through the sampling port. To prevent flashing of the volatile components, the sample line may need to be cooled.

-

The reaction is considered to be at equilibrium when the composition of the reaction mixture remains constant over time, as confirmed by the analysis of consecutive samples.

-

The experiment is repeated at different temperatures to determine the temperature dependence of the equilibrium constant.

d. Sample Analysis (Gas Chromatography):

-

The collected liquid samples are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[8]

-

A suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-1) is used to separate the components of the mixture (methanol, 2M1B, 2M2B, and TAME).[9]

-

The GC is calibrated using standard solutions of known concentrations for each component to determine their response factors.

-

The concentration of each component in the reaction mixture at equilibrium is determined from the peak areas in the chromatogram.[8]

e. Calculation of Equilibrium Constant:

-

From the equilibrium concentrations, the mole fractions of each component are calculated.

-

The activity coefficients of the components in the non-ideal liquid mixture are calculated using a suitable thermodynamic model, such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) or Wilson equations.

-

The activity-based equilibrium constant (Ka) is then calculated using the following equation:

Ka = (aTAME) / (aisoamylene * aMethanol)

where 'a' represents the activity of each component (product of mole fraction and activity coefficient).

Calorimetry for Enthalpy of Reaction Determination

Reaction calorimetry is employed to directly measure the heat released or absorbed during the etherification reaction, allowing for the determination of the enthalpy of reaction (ΔHrxn).

a. Experimental Setup:

-

A reaction calorimeter, such as a coffee-cup calorimeter for preliminary studies or a more sophisticated isothermal or heat-flow calorimeter for accurate measurements, is used.[10][11]

-

The calorimeter is equipped with a high-precision thermometer, a stirrer, and an injection port for adding reactants.

-

The calorimeter is calibrated to determine its heat capacity.[12]

b. Experimental Procedure:

-

A known amount of one reactant (e.g., methanol) and the catalyst are placed in the calorimeter, and the initial temperature is recorded once it stabilizes.

-

A known amount of the other reactant (isoamylene), pre-equilibrated to the same temperature, is injected into the calorimeter.

-

The temperature change of the mixture is monitored and recorded over time until it reaches a maximum or minimum and then starts to return to the initial temperature.

-

The heat of reaction (qrxn) is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

-

The molar enthalpy of reaction (ΔHrxn) is then calculated by dividing the heat of reaction by the number of moles of the limiting reactant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and processes in TAME synthesis.

Conclusion

A comprehensive understanding of the thermodynamic properties of TAME synthesis is fundamental for the development and optimization of its industrial production. This guide has provided a detailed overview of the core thermodynamic data, including standard enthalpies of formation, Gibbs free energies of formation, and entropies for the key reactants and the TAME product. Detailed experimental protocols for determining equilibrium constants and enthalpies of reaction have been outlined to provide a practical framework for researchers. The provided visualizations of the reaction network and experimental workflow offer a clear conceptual map of the synthesis process. By leveraging this information, researchers and chemical engineers can make more informed decisions to enhance the efficiency, safety, and economic viability of TAME production.

References

- 1. This compound [drugfuture.com]

- 2. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. jetir.org [jetir.org]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. MetaBiblioteca Bot Detection [revistas.unicartagena.edu.co]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.colby.edu [web.colby.edu]

Navigating the Matrix: A Technical Guide to the Solubility of tert-Amyl Methyl Ether in Common Laboratory Solvents

For Immediate Release

In the landscape of scientific research and pharmaceutical development, a thorough understanding of solvent properties is paramount. This technical guide provides an in-depth analysis of the solubility of tert-Amyl methyl ether (TAME), a compound of increasing interest, in a variety of common laboratory solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering precise data and detailed experimental methodologies.

Executive Summary

This compound (CAS No. 994-05-8), a gasoline additive and potential solvent, exhibits a range of solubilities critical for its application in organic synthesis and various industrial processes. This guide consolidates available quantitative and qualitative data on TAME's solubility in aqueous and organic media. Furthermore, it outlines standardized protocols for the experimental determination of solubility, ensuring reproducibility and accuracy in laboratory settings.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, influencing reaction kinetics, purification processes, and formulation strategies. TAME's solubility is largely governed by its molecular structure, which includes a polar ether group and a nonpolar tert-amyl group.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of TAME in water.

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | 10.71 g/L | [1][2] |

| Water | 20 | 11 g/L | |

| Water | 20 | 12.35 g/L |

Qualitative and Inferred Solubility

| Solvent | Qualitative Solubility/Miscibility | Citation(s) |

| Ethanol | Very Soluble | [3] |

| Diethyl Ether | Very Soluble | [3] |

| Alcohols | Dissolved with | [4] |

| Ethers | Dissolved with | [4] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Dissolved with | [4] |

| Aromatic Hydrocarbons (e.g., Toluene) | Dissolved with | [4] |

| Halogenated Solvents | Dissolved with | [4] |

| Acetone | Inferred to be Miscible | |

| Methanol | Inferred to be Miscible |

The general principle of "like dissolves like" supports the high miscibility of TAME with these organic solvents. As a relatively nonpolar ether, TAME readily interacts with other nonpolar and moderately polar organic molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of chemical data. The following protocols outline standard methodologies for assessing the solubility of a liquid analyte, such as TAME, in various solvents.

Method 1: Visual Determination of Miscibility (Shake-Flask Method)

This method is a straightforward approach to qualitatively or semi-quantitatively determine the miscibility of two liquids.

Materials:

-

Test tubes with stoppers or screw caps

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Analyte (TAME)

-

Solvent of interest

Procedure:

-

To a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).

-

Incrementally add a known volume of TAME to the solvent (e.g., starting with 0.5 mL).

-

After each addition, securely stopper the test tube and agitate vigorously for 30-60 seconds using a vortex mixer or by hand.

-

Allow the mixture to stand and observe for the formation of a single homogeneous phase or the presence of two distinct layers.

-

If a single phase is observed, the liquids are miscible at that proportion. Continue adding the analyte to confirm miscibility at all proportions.

-

If two layers form, the liquids are immiscible or partially miscible. The volume of each layer can be recorded to estimate partial solubility.

-

The process should be repeated with varying initial ratios of TAME and solvent to confirm miscibility across all proportions.

Diagram of the Visual Miscibility Determination Workflow

References

Tert-Amyl Methyl Ether (TAME): A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Tert-Amyl Methyl Ether (TAME). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound (TAME), also known as 2-methoxy-2-methylbutane, is a flammable, colorless liquid with a characteristic ether-like odor. It is primarily used as a fuel oxygenate to increase octane (B31449) levels and reduce emissions. The following tables summarize its key physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C6H14O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Ether-like | [1] |

| Boiling Point | 85-86 °C (185-186.8 °F) | [1] |

| Melting Point | -80 °C (-112 °F) | [2] |

| Flash Point | -11 °C (12.2 °F) | [1] |

| Autoignition Temperature | 415 °C (779 °F) | [1] |

| Density | 0.76 - 0.78 g/mL at 25 °C | [2] |

| Vapor Pressure | 75 mmHg at 25 °C | [1] |

| Vapor Density | 3.52 (Air = 1) | [1] |

| Solubility in Water | 10.71 g/L at 20 °C | [2] |

Fire and Explosion Hazard Data

TAME is a highly flammable liquid and vapor, posing a significant fire and explosion risk. Vapors are heavier than air and may travel considerable distances to an ignition source.

| Hazard | Data | References |

| Flammability | Highly flammable liquid and vapour. | [2] |

| Upper Explosive Limit (UEL) | 7.1% | [1] |

| Lower Explosive Limit (LEL) | 1.0% | [1] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [2] |

| Extinguishing Media | Alcohol-resistant foam, dry chemical, carbon dioxide, water spray. Do not use a solid stream of water as it may scatter and spread the fire. | [1][2] |

Toxicological Data

TAME is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract. The primary toxic effect of TAME is central nervous system (CNS) depression.

| Toxicity Data | Value | Species | References |

| LD50 Oral | 1602 mg/kg | Rat | [3] |

| LC50 Inhalation | 31800 mg/m³ (4 hours) | Rat | [3] |

| Eye Irritation | Causes eye irritation. | [1] | |

| Skin Irritation | Causes skin irritation. | [1] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (CNS depression). | [2] | |

| No-Observed-Adverse-Effect Level (NOAEL) | 500 ppm (in a 4-week inhalation study) | Rat | [3] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with TAME to minimize exposure and prevent accidents.

Protocol for Dispensing and Transferring TAME

This protocol outlines the steps for safely transferring TAME from a storage container to a reaction vessel.

Materials:

-

This compound

-

Chemically resistant gloves (e.g., Viton®, nitrile)

-

Safety goggles and a face shield

-

Flame-resistant lab coat

-

A properly functioning chemical fume hood

-

Grounding and bonding straps

-

Sealed dispensing system or a properly sized funnel

-

Receiving vessel

-

Spill kit for flammable liquids

Procedure:

-

Preparation:

-

Ensure the chemical fume hood has a face velocity of at least 100 feet per minute.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Don the appropriate Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and chemically resistant gloves. .

-

-

Grounding and Bonding:

-

Before dispensing, securely attach a grounding strap to a known ground source.

-

Connect a bonding strap between the TAME storage container and the receiving vessel to equalize the electrical potential and prevent static discharge. .

-

-

Dispensing:

-

Perform all dispensing operations within the chemical fume hood.

-

Slowly open the TAME container.

-

If using a sealed dispensing system, ensure all connections are secure before initiating the transfer.

-

If using a funnel, place it securely in the opening of the receiving vessel.

-

Pour TAME slowly and carefully to minimize splashing and vapor generation. .

-

-

Completion and Cleanup:

-

Once the desired amount is transferred, securely close both containers.

-

Wipe any minor drips on the exterior of the containers with a chemically compatible wipe.

-

Remove the bonding and grounding straps.

-

Dispose of any contaminated materials (e.g., wipes, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after completing the procedure.

-

Protocol for Storage of TAME

Proper storage is essential to maintain the stability of TAME and prevent the formation of explosive peroxides.

Procedure:

-

Container and Labeling:

-

Store TAME in its original, tightly sealed container.

-

Ensure the container is clearly labeled with the chemical name, hazard warnings, and the date it was received and opened.

-

-

Storage Location:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.

-

Use a designated flammable liquids storage cabinet.

-

Do not store with incompatible materials such as strong oxidizing agents.

-

-

Peroxide Formation:

-

Although TAME is less prone to peroxide formation than other ethers, it is good practice to test for peroxides periodically, especially if the container has been opened and stored for an extended period.

-

If peroxides are detected, do not attempt to move or open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately.

-